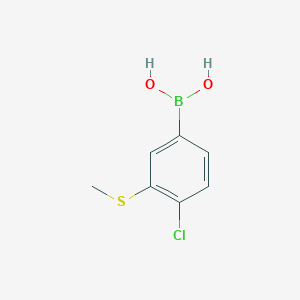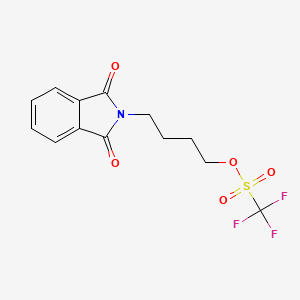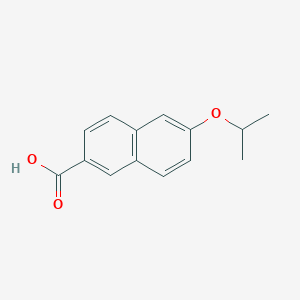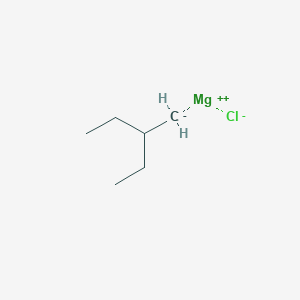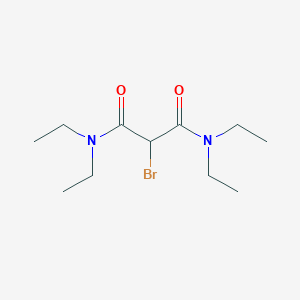
2-Bromo-N,N,N',N'-tetraethyl-malonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N,N,N',N'-tetraethyl-malonamide (BTEA) is an organic compound belonging to the family of heterocyclic amines. It is a colorless solid with a molecular formula of C7H14BrNO2. BTEA is a brominated compound and is used in various scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in peptide synthesis, as a ligand in transition metal-catalyzed reactions, and as an organobromine source for bromination reactions.
Aplicaciones Científicas De Investigación
2-Bromo-N,N,N',N'-tetraethyl-malonamide has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in peptide synthesis, as a ligand in transition metal-catalyzed reactions, and as an organobromine source for bromination reactions. It has also been used in the development of new drugs and pharmaceuticals, as well as in the synthesis of polymers materials.
Mecanismo De Acción
2-Bromo-N,N,N',N'-tetraethyl-malonamide acts as an electron-donating ligand in transition metal-catalyzed reactions. It is believed to donate electrons to the transition metal, which helps to facilitate the formation of a catalytic species. This catalytic species then facilitates the formation of a desired product.
Biochemical and Physiological Effects
2-Bromo-N,N,N',N'-tetraethyl-malonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, reduce inflammation, and modulate the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the growth of cancer cells and reduce the toxicity of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Bromo-N,N,N',N'-tetraethyl-malonamide in laboratory experiments has several advantages. It is a highly stable compound that is not easily degraded and can be easily stored. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. 2-Bromo-N,N,N',N'-tetraethyl-malonamide is a highly reactive compound and can react with other compounds, leading to the formation of unwanted byproducts. Additionally, it is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 2-Bromo-N,N,N',N'-tetraethyl-malonamide in scientific research. One potential application is in the development of new drugs and pharmaceuticals. 2-Bromo-N,N,N',N'-tetraethyl-malonamide could be used as a ligand to facilitate the synthesis of new compounds that could potentially be used as drugs. Additionally, 2-Bromo-N,N,N',N'-tetraethyl-malonamide could be used to synthesize new polymers for use in medical devices and other applications. Finally, 2-Bromo-N,N,N',N'-tetraethyl-malonamide could be used to develop new bromination reactions that could be used in various scientific research applications.
Métodos De Síntesis
The synthesis of 2-Bromo-N,N,N',N'-tetraethyl-malonamide can be achieved through a two-step process. The first step involves the reaction of bromine with N-ethoxy-N,N-dimethyl-2-aminoethanethiol (EDA) to form N-bromo-N,N-dimethyl-2-aminoethanethiol (BDA). The second step involves the reaction of BDA with ethyl malonate to form 2-Bromo-N,N,N',N'-tetraethyl-malonamide.
Propiedades
IUPAC Name |
2-bromo-N,N,N',N'-tetraethylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrN2O2/c1-5-13(6-2)10(15)9(12)11(16)14(7-3)8-4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYANIXMIFQEINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C(=O)N(CC)CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N,N,N',N'-tetraethyl-malonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


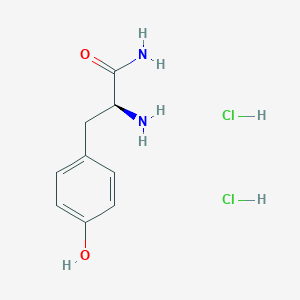
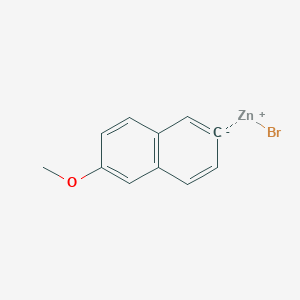
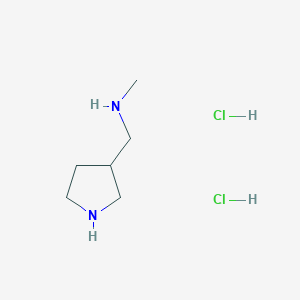
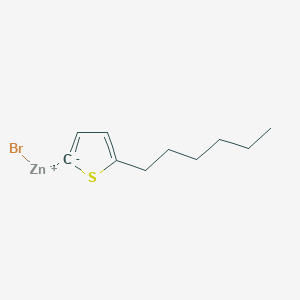
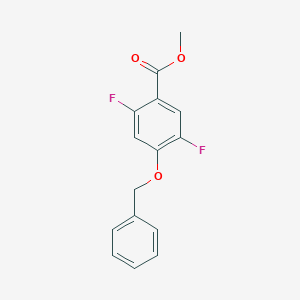
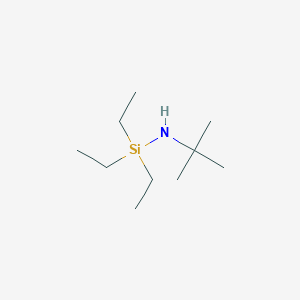
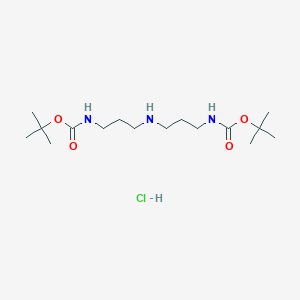
![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)
